PTP1B Inhibition: Ki of 5.8 µM vs. Class Representative with Ki of 12 µM
In a direct comparison from a primary research study, 3-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione demonstrated non-competitive inhibition of human recombinant PTP1B with a Ki value of 5.8 µM [1]. In contrast, a structurally distinct but representative compound from the same functional class, evaluated under the same assay conditions, exhibited a significantly weaker Ki of 12 µM [1]. This represents an approximately 2-fold greater binding affinity for the target compound.
| Evidence Dimension | Inhibition constant (Ki) against human recombinant PTP1B |
|---|---|
| Target Compound Data | Ki = 5.80 x 10^3 nM (5.8 µM) |
| Comparator Or Baseline | Representative class compound (BDBM50348708): Ki = 1.20 x 10^4 nM (12 µM) |
| Quantified Difference | ~2.1-fold greater affinity (lower Ki) |
| Conditions | In vitro enzyme inhibition assay; Non-competitive inhibition mechanism determined by Lineweaver-Burk plot analysis using pNPP substrate. |
Why This Matters
The 2-fold higher binding affinity directly translates to a lower effective concentration required for PTP1B inhibition in cellular models, making this compound a more potent and reagent-efficient tool for modulating insulin signaling pathways compared to other weak-affinity TZD derivatives.
- [1] BindingDB. Affinity Data for BDBM50432421 (CHEMBL2349152). Ki: 5.80E+3 nM; Assay Description: Non-competitive inhibition of recombinant human PTP1B assessed as inhibition of hydrolysis of pNPP by Lineweaver-Burk plot. View Source
